molecular formula C16H17ClN6O B3763591 1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide

1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide

Cat. No.: B3763591
M. Wt: 344.80 g/mol
InChI Key: SFGUZBVDFQPRKZ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrazolylpropyl chain, and a triazole carboxamide moiety, which contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenylmethyl intermediate, which can be obtained through the chlorination of benzyl compounds.

    Pyrazole Formation: The next step involves the synthesis of the pyrazolylpropyl chain. This can be achieved through the reaction of appropriate alkyl halides with pyrazole derivatives under basic conditions.

    Triazole Carboxamide Formation: The final step involves the coupling of the chlorophenylmethyl intermediate with the pyrazolylpropyl chain, followed by the introduction of the triazole carboxamide moiety. This can be accomplished through cyclization reactions and subsequent functional group transformations.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazole rings, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chlorophenyl or pyrazolylpropyl chains are replaced with other substituents.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly for its antimicrobial and antiviral properties.

    Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-[(4-bromophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.

    1-[(4-fluorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide: The presence of a fluorophenyl group can influence the compound’s reactivity and biological activity.

    1-[(4-methylphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide: The methyl group on the phenyl ring can affect the compound’s solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O/c17-14-5-3-13(4-6-14)11-23-12-15(20-21-23)16(24)18-7-1-9-22-10-2-8-19-22/h2-6,8,10,12H,1,7,9,11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGUZBVDFQPRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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